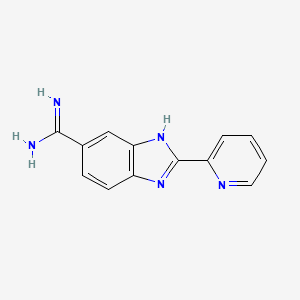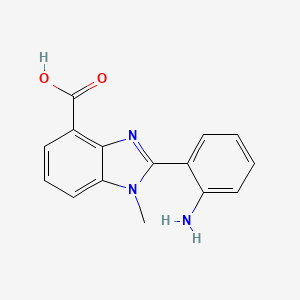![molecular formula C52H94I2N2S2 B12573558 Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide CAS No. 202071-04-3](/img/structure/B12573558.png)
Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a pyridinium core linked by a hexanediylbis(thio) bridge to two octadecyl chains, with diiodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide typically involves the reaction of pyridine derivatives with hexanediylbis(thio) and octadecyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles like chloride, bromide, or hydroxide ions; reactions are conducted in polar solvents such as water or dimethyl sulfoxide at ambient or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Corresponding pyridinium salts with different counterions
Aplicaciones Científicas De Investigación
Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its role in drug delivery systems, especially in targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octyl-, diiodide
- Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-decyl-, diiodide
Uniqueness
Pyridinium, 4,4’-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide stands out due to its longer octadecyl chains, which enhance its hydrophobic interactions and amphiphilic properties. This makes it more effective in applications requiring strong membrane disruption or interaction with hydrophobic environments.
Propiedades
Número CAS |
202071-04-3 |
|---|---|
Fórmula molecular |
C52H94I2N2S2 |
Peso molecular |
1065.3 g/mol |
Nombre IUPAC |
1-octadecyl-4-[6-(1-octadecylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C52H94N2S2.2HI/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43-53-45-39-51(40-46-53)55-49-37-33-34-38-50-56-52-41-47-54(48-42-52)44-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h39-42,45-48H,3-38,43-44,49-50H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
MLWXTQQHIGOMEH-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)SCCCCCCSC2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)


![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)

![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)

![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)


